molecular formula C17H24N2O3 B6695697 N-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)cyclohexyl]acetamide

N-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)cyclohexyl]acetamide

Cat. No.: B6695697
M. Wt: 304.4 g/mol
InChI Key: MGWAMTIKLSECEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)cyclohexyl]acetamide is a complex organic compound that features a benzodioxane moiety

Properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)cyclohexyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-12(20)19-14-8-6-13(7-9-14)18-10-15-11-21-16-4-2-3-5-17(16)22-15/h2-5,13-15,18H,6-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWAMTIKLSECEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(CC1)NCC2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)cyclohexyl]acetamide typically involves the reaction of 1,4-benzodioxane-6-amine with cyclohexylamine under controlled conditions. The reaction is often carried out in the presence of a base such as lithium hydride (LiH) and a solvent like N,N-dimethylformamide (DMF) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)cyclohexyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)cyclohexyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)cyclohexyl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
  • N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides

Uniqueness

N-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)cyclohexyl]acetamide is unique due to its specific structural features, such as the cyclohexyl and benzodioxane moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.